tert-Butyl (5-fluoroazepan-4-yl)carbamate tert-Butyl (5-fluoroazepan-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695058
InChI: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CCNCCC1F
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-Butyl (5-fluoroazepan-4-yl)carbamate

CAS No.:

Cat. No.: VC13695058

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-fluoroazepan-4-yl)carbamate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl N-(5-fluoroazepan-4-yl)carbamate
Standard InChI InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key KMTQQQXYBFJDEP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCNCCC1F
Canonical SMILES CC(C)(C)OC(=O)NC1CCNCCC1F

Introduction

Chemical Structure and Nomenclature

The molecular architecture of tert-butyl (5-fluoroazepan-4-yl)carbamate comprises three key components:

  • A tert-butyl group (C(CH3)3C(CH_3)_3), serving as a protective moiety for the carbamate nitrogen.

  • A carbamate functional group (O=C(ONH)O=C(O-NH)), which bridges the tert-butyl group and the azepane ring.

  • A 5-fluoroazepane ring, a seven-membered saturated heterocycle containing one nitrogen atom and a fluorine substituent at the fifth position .

The systematic IUPAC name reflects this structure: tert-butyl N-(5-fluoroazepan-4-yl)carbamate. The CAS registry number (1934843-29-4) uniquely identifies this compound, though detailed spectroscopic data (e.g., 1H^1H NMR, 13C^{13}C NMR) remain scarce in open literature.

Synthesis and Reaction Pathways

The synthesis of tert-butyl carbamates typically follows well-established protocols involving the reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, tert-butyl 4-bromobenzylcarbamate is synthesized by treating 4-bromobenzylamine hydrochloride with Boc anhydride and triethylamine in chloroform . By analogy, the synthesis of tert-butyl (5-fluoroazepan-4-yl)carbamate likely proceeds via:

5-Fluoroazepan-4-amine+Boc anhydrideBase (e.g., Et3N)tert-butyl (5-fluoroazepan-4-yl)carbamate\text{5-Fluoroazepan-4-amine} + \text{Boc anhydride} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{tert-butyl (5-fluoroazepan-4-yl)carbamate}

Key considerations include:

  • Solvent selection: Polar aprotic solvents like dichloromethane (DCM) or chloroform are commonly used to facilitate amine protection .

  • Base choice: Triethylamine or cesium carbonate neutralizes the hydrochloric acid byproduct when starting from amine salts .

  • Reaction time: Typical reactions require 2–24 hours at ambient temperature, depending on the amine’s reactivity .

This method aligns with broader carbamate synthesis strategies, where Boc protection is favored for its stability under diverse reaction conditions .

PropertyInference/CalculationBasis
Molecular formulaC11H19FN2O2C_{11}H_{19}FN_2O_2Structural analysis
Molecular weight~246.28 g/molSum of atomic masses
Lipophilicity (logP)~2.5–3.5Fluorine enhances hydrophobicity
SolubilityLow in water; soluble in organic solventsTert-butyl and azepane motifs

The fluorine atom’s electronegativity and small atomic radius improve membrane permeability compared to non-fluorinated analogs, a critical factor in central nervous system (CNS) drug development .

Biological Activity and Medicinal Chemistry Applications

Carbamates are renowned for their dual roles as prodrugs and enzyme inhibitors. While direct studies on tert-butyl (5-fluoroazepan-4-yl)carbamate are lacking, related compounds exhibit:

  • Neurotransmitter modulation: Fluorinated azepanes may interact with GABAA_A or serotonin receptors, potentially conferring anxiolytic or antidepressant effects .

  • Protease inhibition: Carbamates often act as covalent inhibitors by reacting with catalytic serine or cysteine residues .

  • Metabolic stability: The tert-butyl group and fluorine substituent resist oxidative degradation, prolonging half-life in vivo .

For instance, tert-butyl carbamates of piperidine derivatives are intermediates in synthesizing kinase inhibitors and antipsychotics . Similarly, the 5-fluoroazepane moiety could serve as a conformational constraint in peptide mimetics.

Comparative Analysis with Structural Analogs

The following table highlights key differences between tert-butyl (5-fluoroazepan-4-yl)carbamate and related compounds:

Compound NameCAS NumberStructural FeaturesPotential Applications
tert-Butyl (5-fluoropyridin-2-yl)carbamate1260794-50-0Aromatic pyridine ringKinase inhibitor intermediates
tert-Butyl 4-bromobenzylcarbamate68819-84-1Brominated benzyl groupCross-coupling reactions
Benzyl (3-fluoroazepan-4-yl)carbamate2138273-93-3Benzyl protecting groupPeptide backbone modification

The azepane ring’s flexibility may offer advantages over rigid aromatic systems in targeting proteins with deep binding pockets.

Future Directions and Research Opportunities

  • Synthetic optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological screening: Testing against neurotransmitter receptors and kinases to identify lead compounds.

  • Formulation studies: Enhancing aqueous solubility through salt formation or prodrug strategies.

  • Safety profiling: Acute and chronic toxicity studies in preclinical models.

Collaborations between academic and industrial laboratories could accelerate the translation of this compound into therapeutic candidates.

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